2-tert-Butyl 1-methyl 3-chloro-5-(trifluoromethyl)phthalate
Description
2-tert-Butyl 1-methyl 3-chloro-5-(trifluoromethyl)phthalate is a substituted phthalate ester characterized by a benzene ring with four distinct functional groups:
- 1-methyl ester at position 1.
- 2-tert-butyl ester at position 2.
- 3-chloro substituent at position 3.
- 5-trifluoromethyl group at position 4.
This compound’s structural complexity arises from the combination of electron-withdrawing (Cl, CF₃) and bulky (tert-butyl) groups, which influence its physical and chemical properties, such as stability, solubility, and reactivity.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 3-chloro-5-(trifluoromethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3O4/c1-13(2,3)22-12(20)10-8(11(19)21-4)5-7(6-9(10)15)14(16,17)18/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPQFRQQFSXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334533 | |
| Record name | 1-Methyl 2-(2-methyl-2-propanyl) 3-chloro-5-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956365-76-6 | |
| Record name | 1-Methyl 2-(2-methyl-2-propanyl) 3-chloro-5-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-tert-Butyl 1-methyl 3-chloro-5-(trifluoromethyl)phthalate is a synthetic organic compound with potential applications in various fields, including materials science and pharmaceuticals. Its biological activity is of particular interest due to its structural components, which may influence its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its effects on microbial growth, potential toxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound includes a phthalate backbone modified with tert-butyl, methyl, chloro, and trifluoromethyl groups. These modifications can significantly affect its solubility, reactivity, and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds containing trifluoromethyl groups have been shown to possess significant antibacterial properties. A study demonstrated that derivatives with strong electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Trifluoromethyl analog | 3.125 | Staphylococcus aureus |
| Trifluoromethyl analog | 6.25 | Escherichia coli |
Toxicological Profile
The toxicological profile of phthalates is well-documented, with concerns regarding their potential endocrine-disrupting effects. Studies have suggested that phthalates can interfere with hormonal functions and lead to reproductive toxicity . The specific effects of this compound on human health remain to be fully elucidated but warrant caution due to its structural similarities to other known toxic phthalates.
Case Studies
- Microbial Resistance : A case study involving the application of phthalate derivatives in agricultural settings highlighted their potential to promote resistance in certain bacterial strains, raising concerns about their long-term use as antimicrobial agents .
- Cellular Toxicity : In vitro studies have shown that certain phthalate compounds can induce cytotoxicity in mammalian cell lines at high concentrations. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, which could explain their antimicrobial effects .
- Cell Membrane Disruption : The presence of bulky hydrophobic groups may disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis.
Scientific Research Applications
Scientific Research Applications
1. Material Science
- Plasticizers : The compound is explored as a potential plasticizer in polymer formulations due to its ability to enhance flexibility and durability in plastics. Its trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for high-performance applications.
2. Biological Studies
- Pharmacological Research : The compound’s structural analogs have been studied for their biological activity, particularly in the development of pharmaceuticals targeting specific pathways influenced by fluorinated compounds. Research indicates that trifluoromethylated compounds can exhibit unique interactions with biological targets, potentially leading to novel therapeutic agents.
3. Environmental Studies
- Environmental Impact Assessments : The persistence and degradation pathways of phthalate esters are critical in environmental chemistry. Studies on the degradation of similar compounds provide insights into the environmental fate of 2-tert-butyl 1-methyl 3-chloro-5-(trifluoromethyl)phthalate, helping assess its ecological risks .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-tert-Butyl 1-methyl 3-chloro-5-(trifluoromethyl)phthalate, we compare it with three categories of structurally related compounds:
Table 1: Substituent Effects on Phthalate Esters
Key Observations
CF₃ groups typically reduce solubility in polar solvents due to hydrophobicity .
Steric Effects (tert-butyl):
- The bulky tert-butyl group at position 2 may hinder nucleophilic attacks at the ester carbonyl, improving hydrolytic stability relative to dimethyl phthalate.
Comparison with Intermediate (CAS 886496-83-9):
- The benzoyl chloride analog lacks ester groups but shares Cl and CF₃ substituents. Its high reactivity (e.g., acyl chloride hydrolysis) contrasts with the target compound’s ester functionality, which is more stable but less reactive in nucleophilic acyl substitutions .
Table 2: Hypothetical Physical Properties
*Based on substituent contributions; experimental validation required.
Research Findings and Gaps
- Safety Data: While the SDS for 3-chloro-5-(trifluoromethyl)benzoyl chloride lacks hazard classifications , the target compound’s esters likely pose lower acute toxicity but require evaluation for long-term environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
